Arbaprostil
Overview
Description
Arbaprostil is a prodrug of the prostaglandin E2 analogue, specifically 15®-15-methylprostaglandin E2 . It is activated by epimerization to form the active S-epimer . It has been shown to significantly accelerate the healing rate of active duodenal ulcers, due to its ability to inhibit acid secretion and provide gastric cytoprotection .
Synthesis Analysis
The synthesis of Arbaprostil involves the use of 15®- and 15(S)-15-methylprostaglandin D2 methyl esters . The process involves the creation of a tritium label at the C-11 position .Molecular Structure Analysis
Arbaprostil has a molecular formula of C21H34O5 . It has a molecular weight of 366.4917 . The structure includes 4 defined stereocenters .Chemical Reactions Analysis
While specific chemical reactions involving Arbaprostil are not detailed in the search results, it’s known that the drug is activated by epimerization .Physical And Chemical Properties Analysis
Arbaprostil has a molecular weight of 366.4917 and a molecular formula of C21H34O5 . It has a density of 1.1±0.1 g/cm3, a boiling point of 535.5±50.0 °C at 760 mmHg, and a flash point of 291.7±26.6 °C . It also has a molar refractivity of 103.9±0.3 cm3 .Scientific Research Applications
1. Pharmacokinetics Research
- Application : Arbaprostil has been used in pharmacokinetics research to study its absorption, tissue distribution, and excretion in male rats .
- Methods : A single dose of arbaprostil-11β- 3 H (4 μg/kg) was administered orally to male rats . The plasma drug disappearance half-life was measured .
- Results : A maximum plasma radioactivity concentration equivalent to 2.5 to 2.8 nanograms of the prostaglandin per ml was reached at 30 minutes and was maintained until 120 minutes after drug administration . A total of 49.6±3.5% of the orally administered dose was excreted in the urine and 46.7±3.9% in the feces .
2. Gastroenterology
- Application : Arbaprostil has been used in the treatment of bleeding peptic ulcers .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results suggest that arbaprostil may not have a marked benefit in halting bleeding and preventing rebleeding in peptic ulcers .
3. Gastric Lesions Research
- Application : Arbaprostil has been used in research related to gastric lesions .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Arbaprostil effectively reduces ethanol-induced gastric lesions and maintains mucosal PGs levels, but does not protect against water immersion stress-induced gastric lesions or decreases mucosal PGs levels .
properties
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-17,19,23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,19-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGQFHNPNWBVPT-VFXMVCAWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@](C)(/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10866457 | |
Record name | Arbaprostil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10866457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Arbaprostil | |
CAS RN |
55028-70-1 | |
Record name | Arbaprostil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55028-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arbaprostil [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055028701 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arbaprostil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10866457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ARBAPROSTIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6B59S6MEF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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